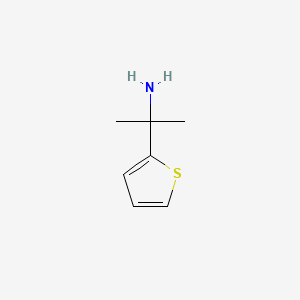

2-(Thiophen-2-yl)propan-2-amine

Description

General Significance of Thiophene (B33073) Heterocycles in Chemical Research

Thiophene, a five-membered aromatic ring containing a sulfur atom, is a privileged scaffold in medicinal chemistry and materials science. nih.govresearchgate.net Its structural and electronic properties, which are in some ways similar to those of a benzene (B151609) ring, allow it to be a bioisosteric replacement for phenyl groups in many biologically active compounds. nih.govwikipedia.org This substitution can lead to improved physicochemical properties, metabolic stability, and binding affinity. nih.gov Thiophene and its derivatives are integral components in a wide array of pharmaceuticals, agrochemicals, and dyes. wikipedia.orgderpharmachemica.com The electron-rich nature of the thiophene ring facilitates interactions with various biological targets, making it a valuable component in the development of therapeutic agents with anti-inflammatory, anticancer, antimicrobial, and neurological activities. eprajournals.com The versatility of thiophene chemistry allows for a broad range of functionalization, enabling the synthesis of diverse molecular architectures with tailored properties. mdpi.com

The significance of thiophene in drug discovery is underscored by its presence in numerous marketed drugs, including well-known agents like clopidogrel, olanzapine, and sertaconazole. nih.govnih.gov The thiophene nucleus has been a focal point for medicinal chemists due to its ability to modulate the biological activity of a molecule. researchgate.netcognizancejournal.com Research has consistently demonstrated that the incorporation of a thiophene moiety can enhance the pharmacological profile of a compound. derpharmachemica.com

Structural Classification and Nomenclature of Thiophene-Substituted Propanamines

2-(Thiophen-2-yl)propan-2-amine belongs to the class of thiophene-substituted propanamines. The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is this compound. This name clearly defines the molecular structure: a propane (B168953) backbone with an amine group and a thiophene ring both attached to the second carbon atom.

Alternative names for this compound include 1-methyl-1-(2-thienyl)ethylamine and α,α-dimethyl-2-thiophenemethanamine. evitachem.com The term "thienyl" is used to denote the thiophene ring as a substituent. Structurally, these compounds can be classified based on the substitution pattern on both the thiophene ring and the propanamine side chain. The position of the propanamine group on the thiophene ring (in this case, position 2) is a key descriptor. Further classification can be based on the presence of additional substituents on the thiophene ring or the amine function.

The general structure of thiophene-substituted propanamines allows for significant structural diversity. Variations can include the position of the propanamine on the thiophene ring (e.g., 3-substituted), the presence of alkyl or other groups on the alpha-carbon of the propanamine chain, and substitutions on the amine itself (primary, secondary, or tertiary amines).

Overview of Prior Academic Research on Related Thiophene Amine Architectures

Academic research into thiophene amine architectures has been extensive, driven by their potential applications in medicinal chemistry and materials science. Studies have explored the synthesis and biological activities of a wide range of thiophene-containing amines. For instance, 2-aminothiophene derivatives have been investigated for their anti-inflammatory properties. nih.gov Research has shown that the association of 2-aminothiophene with platelet-derived extracellular vesicles can reduce pneumonia in animal models. nih.gov

The synthesis of thiophene amines has been approached through various methods. The Gewald reaction is a well-known method for producing aminothiophene derivatives. evitachem.com Other synthetic strategies involve the functionalization of pre-formed thiophene rings. For example, the synthesis of 2-thienylethylamine has been reported through multiple routes, including the reduction of 2-thiophene acetaldehyde (B116499) oxime. google.comdissertationtopic.net The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Furthermore, research has focused on the structure-activity relationships (SAR) of thiophene amines. Studies have revealed that specific substitution patterns, such as the presence of carboxylic acids, esters, and methyl groups, can significantly influence the biological activity of these compounds. nih.govmdpi.com The exploration of different amine functionalities (primary, secondary, and cyclic amines) attached to the thiophene core has also been a key area of investigation, leading to the discovery of compounds with potent antimycobacterial activities. nih.gov The structural versatility of thiophene-containing amine derivatives allows medicinal chemists to systematically optimize their therapeutic efficacy.

Classical Organic Synthetic Routes

Traditional methods for synthesizing the thiophene core of molecules like this compound rely on foundational condensation and cyclization reactions. These routes are valued for their reliability and the use of readily available starting materials.

Condensation Reactions for Thiophene Ring Formation

The construction of the thiophene ring can be achieved through various condensation reactions that bring together acyclic precursors to form the heterocyclic system. One prominent example is the Fiesselmann Thiophene Synthesis , which involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters. rsc.org Subsequent treatment with a base leads to the formation of 3-hydroxy-2-thiophenecarboxylic acid derivatives. rsc.orgorganic-chemistry.org This method is an extension of the Woodward condensation of thioglycolic acid. organic-chemistry.org Another classical approach is the Hinsberg Synthesis , where α-diketones react with diethyl thiodiacetate to form thiophene dicarboxylic acids. rsc.org These methods provide pathways to substituted thiophenes which can be further functionalized.

Cyclization Approaches to Thiophene Amines (e.g., Gewald Reaction, Paal-Knorr Thiophene Synthesis)

Among the most direct and versatile methods for synthesizing thiophene amines are specific cyclization reactions, with the Gewald and Paal-Knorr syntheses being cornerstone examples.

The Gewald Reaction is a multicomponent reaction that directly yields polysubstituted 2-aminothiophenes. researchgate.netnih.gov It involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base, such as morpholine or triethylamine. researchgate.netarkat-usa.org The reaction proceeds through an initial Knoevenagel condensation to form a stable α,β-unsaturated nitrile intermediate, which then undergoes sulfur addition, cyclization, and tautomerization to afford the final 2-aminothiophene product. organic-chemistry.orgresearchgate.net This method is particularly powerful for creating a diverse library of compounds due to the variety of ketones and active methylene nitriles that can be employed. nih.govmdpi.com

The Paal-Knorr Thiophene Synthesis is another fundamental method that allows for the generation of thiophenes from 1,4-dicarbonyl compounds. nih.govrsc.orgnih.gov The reaction is carried out in the presence of a sulfurizing agent, most commonly phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. nih.govrsc.org These reagents act as both sulfur sources and dehydrating agents. rsc.org While this method is highly effective for producing a wide range of substituted thiophenes, it does not directly yield aminothiophenes unless the starting 1,4-dicarbonyl compound already contains a nitrogen-based functional group or the resulting thiophene is subsequently aminated. nih.govacs.org

Interactive Data Table: Comparison of Classical Cyclization Reactions

| Feature | Gewald Reaction | Paal-Knorr Thiophene Synthesis |

| Product Type | Polysubstituted 2-aminothiophenes | Substituted thiophenes |

| Starting Materials | Ketone/aldehyde, α-cyanoester, elemental sulfur | 1,4-dicarbonyl compound |

| Key Reagents | Base (e.g., morpholine, triethylamine) | Sulfurizing agent (e.g., P₄S₁₀, Lawesson's reagent) |

| Key Advantage | Direct synthesis of 2-aminothiophenes in one pot | Versatile for various substituted thiophenes |

| Reaction Nature | Multicomponent condensation and cyclization | Condensation and cyclization |

Modern Catalytic Strategies in Thiophene Amine Synthesis

Contemporary approaches to the synthesis of thiophene amines and their analogs increasingly rely on transition metal catalysis. These modern strategies offer enhanced efficiency, selectivity, and functional group tolerance compared to classical methods.

Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium-Catalyzed Arylation)

Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing pre-existing thiophene rings. Direct C-H arylation has emerged as a particularly efficient strategy, avoiding the need to pre-functionalize the thiophene with a leaving group (like a halogen) or an organometallic moiety. organic-chemistry.org Using a catalyst such as palladium(II) acetate (Pd(OAc)₂), aryl halides can be coupled directly with thiophenes. researchgate.netacs.org The reaction typically shows high regioselectivity for the C2 and C5 (α) positions of the thiophene ring, which are more electron-rich and sterically accessible. organic-chemistry.orgacs.org This method is compatible with a wide variety of functional groups on both the aryl halide and the thiophene substrate. nih.gov

Nickel-Catalyzed Polycondensation Techniques for Thiophene-Based Systems

While primarily developed for the synthesis of polythiophenes used in electronic materials, the underlying chemistry of nickel-catalyzed polycondensation is relevant for constructing complex thiophene-containing molecules. rsc.org Techniques like Kumada catalyst-transfer polycondensation (KCTP) and nickel-catalyzed deprotonative cross-coupling polymerization demonstrate efficient C-C bond formation between thiophene units. rsc.orgrsc.org For instance, the Kumada coupling involves the polymerization of a Grignard derivative of a halothiophene, catalyzed by a nickel complex like Ni(dppp)Cl₂. pkusz.edu.cn These methods showcase the utility of nickel catalysts in forging new bonds to the thiophene ring, a strategy that can be adapted for the synthesis of discrete, non-polymeric analogs. rsc.org

C-H Activation Methodologies in Thiophene Functionalization

Direct C-H activation is at the forefront of modern synthetic chemistry, offering an atom-economical approach to functionalization. nih.gov In the context of thiophenes, palladium catalysis is widely used to selectively activate C-H bonds for subsequent coupling reactions. mdpi.com While the α-positions (C2, C5) are the most reactive, specific directing groups or catalytic systems can achieve functionalization at the less reactive β-positions (C3, C4). rsc.orgacs.org For example, a palladium-catalyzed 1,4-migration strategy has been developed to activate the β-position of 2-arylthiophenes, enabling subsequent arylation. rsc.org These methodologies provide powerful and precise tools for elaborating the thiophene scaffold, allowing for the synthesis of complex analogs that would be difficult to access through classical routes. acs.orgresearchgate.net

Interactive Data Table: Overview of Modern Catalytic Strategies

| Strategy | Catalyst System (Example) | Reaction Type | Key Features |

| Palladium-Catalyzed Arylation | Pd(OAc)₂ / Base | Direct C-H Arylation | High regioselectivity for α-positions (C2/C5); avoids pre-functionalization. |

| Nickel-Catalyzed Polycondensation | Ni(dppp)Cl₂ | Cross-Coupling | Efficient C-C bond formation; primarily for polymer synthesis but adaptable. |

| C-H Activation | Palladium Complexes | Directed or Non-directed C-H Functionalization | Enables functionalization of both α and challenging β positions; highly atom-economical. |

An exploration of modern synthetic strategies reveals a significant shift towards environmentally conscious and precision-oriented methodologies. This article focuses on the synthetic approaches for this compound and its analogs, delving into the application of green chemistry principles and the sophisticated techniques of stereoselective synthesis to produce specific chiral enantiomers.

Structure

3D Structure

Properties

IUPAC Name |

2-thiophen-2-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NS/c1-7(2,8)6-4-3-5-9-6/h3-5H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYFAHQAWCKSUOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CS1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20275475 | |

| Record name | 2-(thiophen-2-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20275475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81289-15-8 | |

| Record name | 2-(thiophen-2-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20275475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(thiophen-2-yl)propan-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Derivatization and Molecular Modification Strategies for 2 Thiophen 2 Yl Propan 2 Amine

Functionalization of the Amine Moiety

The primary amine group in 2-(thiophen-2-yl)propan-2-amine is a key site for derivatization, allowing for the introduction of a variety of functional groups through several established synthetic strategies.

Amidation and Acylation Reactions (e.g., Cinnamamide (B152044) Derivatives)

Amidation and acylation reactions are fundamental methods for modifying the amine functionality. The reaction of 2-aminothiophene derivatives with acyl chlorides, such as cinnamoyl chloride, in the presence of a base like pyridine, yields the corresponding cinnamamide derivatives. ashdin.comashdin.com This reaction proceeds by the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride. The synthesis of novel cinnamamide derivatives from substituted 2-aminothiophenes has been reported, highlighting the utility of this approach. ashdin.com Cinnamic acid and its derivatives are known for their presence in nature and exhibit a range of biological activities. ashdin.com The synthesis of cinnamoyl chloride is typically achieved by reacting cinnamic acid with thionyl chloride. ashdin.com

A study on 2-(aroylamino)cinnamamide derivatives demonstrated a synthetic pathway involving the reaction of azlactone intermediates with various amines. preprints.org While aliphatic and benzylic amines reacted smoothly at room temperature, less reactive aromatic amines required microwave heating. preprints.org This underscores the versatility of amidation reactions in creating diverse molecular structures.

Schiff Base Formation with Thiophene (B33073) Amines

Schiff bases, characterized by the -C=N- imine group, are readily synthesized through the condensation of primary amines with carbonyl compounds. who.intderpharmachemica.com This reaction is a cornerstone in the derivatization of thiophene amines. The formation of Schiff bases from thiophene-2-carboxaldehyde and various anilines has been demonstrated, typically in an ethanol (B145695) medium with a catalytic amount of acid. orientjchem.org The mechanism of Schiff base formation involves two main steps: the initial formation of a carbinolamine intermediate, followed by its dehydration to yield the final imine product. eijppr.com Theoretical studies have shown that for the reaction between para-substituted anilines and thiophene-2-carbaldehyde, the dehydration of the carbinolamine is the rate-determining step and is facilitated by a water molecule acting as a catalyst for proton transfer. eijppr.com

Novel thiophene-derived Schiff base ligands and their metal complexes have been synthesized and characterized, showcasing the broad applicability of this reaction. researchgate.netacs.org For instance, a Schiff base was prepared by condensing 2-thiophenemethylamine (B147629) with 3-formyl-4-methoxyphenylboronic acid. researchgate.net Another example involves the synthesis of a tetradentate amine-thiophene-dione ligand from thiophene-2-carboxaldehyde and ethane-1,2-diamine. who.int

Synthesis of Thiourea (B124793) Derivatives

Thiourea derivatives represent another important class of compounds that can be synthesized from this compound. Thioureas are organosulfur compounds with the general structure (R1R2N)(R3R4N)C=S and exist in tautomeric equilibrium between the thione and thiol forms. mdpi.com A general and efficient method for synthesizing thiourea derivatives involves the reaction of amines with isothiocyanates. analis.com.my For example, the reaction of 1-naphthyl isothiocyanate with various phenylenediamines in dichloromethane (B109758) has been used to produce new thiourea derivatives. analis.com.my

Another synthetic route involves the condensation of amines with carbon disulfide in an aqueous medium, which is effective for preparing both symmetrical and unsymmetrical thioureas from aliphatic primary amines. organic-chemistry.orgresearchgate.net More advanced methods include the use of N,N'-di-Boc-substituted thiourea as a mild thioacylating agent when activated with trifluoroacetic anhydride (B1165640). organic-chemistry.org The synthesis of 1-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)-3-(o-tolyl)thiourea has been achieved through the reaction of a morpholine-thiophene amine derivative with o-tolyl isothiocyanate. smolecule.com

Alkylation and Arylation Strategies

While electrophilic substitution on the thiophene ring is common, direct alkylation and arylation of the amine group in thiophene derivatives are less frequently detailed in the provided context. However, general organic synthesis principles suggest that the primary amine of this compound can undergo N-alkylation and N-arylation reactions. These reactions would typically involve the use of alkyl halides or aryl halides under appropriate conditions, often in the presence of a base to neutralize the acid formed during the reaction.

Substitution and Ring Modification of the Thiophene Nucleus

The thiophene ring is susceptible to electrophilic aromatic substitution reactions, which typically occur at the C5 position when the C2 position is substituted. researchgate.netnih.gov The reactivity of thiophene towards electrophilic substitution is generally higher than that of benzene (B151609). nih.gov Common electrophilic substitution reactions include nitration, sulfonation, halogenation, and acylation. researchgate.netnih.gov For example, the acylation of 2-(thiophen-2-yl) researchgate.netsioc-journal.cnthiazolo[4,5-f]quinoline with acetic anhydride resulted in substitution at the 5-position of the thiophene ring. researchgate.net

However, the presence of an electron-withdrawing group, such as a carbonyl group, attached to the thiophene ring can deactivate it towards electrophilic substitution. nih.gov For instance, bromination of 1,6-di(thiophen-2-yl)hexane-1,6-dione resulted in substitution at the α-carbon to the carbonyl group rather than on the thiophene ring. nih.gov

Direct β-arylation of thiophenes has been achieved using aryl iodides with a palladium catalyst at room temperature, offering a method for regioselective C-H functionalization. acs.org Ring fusion is another modification strategy, where thiophene is fused with other aromatic rings to create structures like benzothiophene (B83047) and dibenzothiophene. wikipedia.org

Design and Synthesis of Novel Thiophene-Amine Hybrid Molecular Architectures

The combination of the thiophene moiety and an amine group in a single molecule creates a "hybrid" structure with potential for unique properties. The synthesis of such hybrids often involves multi-step reaction sequences. For instance, novel thiophene/furan-artemisinin hybrid molecules have been synthesized by first preparing benzothiophene derivatives and then using Steglich esterification to link them to the artemisinin (B1665778) core. nih.gov This approach highlights the strategy of combining pharmacologically relevant scaffolds to create new chemical entities.

The development of thiophene-based hybrid structures is also prominent in the field of materials science, where polythiophenes, polymers derived from thiophene, are of significant interest. wikipedia.org The synthesis of functionalized 2-aminothiophene scaffolds can be achieved through one-pot procedures, such as the L-proline catalyzed reaction of various starting materials. organic-chemistry.org Multicomponent reactions, like the Gewald reaction, also provide an efficient pathway to synthesize diverse thiophene derivatives. nih.gov These synthetic strategies enable the creation of complex molecular architectures built upon the versatile thiophene-amine framework. researchgate.netmdpi.com

Absence of Specific Research Hinders Detailed Analysis of this compound Derivatization

Despite a comprehensive search of scientific literature, detailed research focusing on the systematic derivatization and corresponding structure-activity relationship (SAR) studies of the chemical compound this compound is not publicly available. As a result, a thorough analysis of its molecular modification strategies and the direct impact of these changes on biological activity cannot be provided at this time.

The thiophene ring, a sulfur-containing aromatic heterocycle, is a well-established "privileged scaffold" in medicinal chemistry. Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and central nervous system effects. Structure-activity relationship studies are a cornerstone of drug discovery, providing crucial insights into how specific chemical modifications to a lead compound influence its potency, selectivity, and pharmacokinetic properties.

Typically, SAR studies on a compound like this compound would involve systematic modifications at key positions. These would include:

N-Substitution of the amine group: Introducing various alkyl, aryl, or acyl groups to the primary amine could significantly alter the compound's polarity, basicity, and ability to form hydrogen bonds, thereby affecting its interaction with biological targets.

Substitution on the thiophene ring: Adding different functional groups (e.g., halogens, alkyls, alkoxys) at the 3, 4, or 5-positions of the thiophene ring would modulate its electronic properties and steric profile, which could in turn influence receptor binding or enzyme inhibition.

The findings from such systematic derivatization would ideally be presented in data tables, correlating the specific chemical modifications with quantitative measures of biological activity (e.g., IC₅₀, EC₅₀, Ki values). This would allow for the deduction of a clear SAR, guiding the design of more potent and selective analogs.

However, the absence of published research specifically detailing these systematic modifications for this compound prevents the generation of the requested detailed article section and accompanying data tables. While general principles of thiophene SAR are well-documented for other classes of thiophene derivatives, applying this general knowledge to this specific, under-researched compound without direct experimental evidence would be speculative and scientifically unsound.

Further empirical research involving the synthesis and biological evaluation of a library of this compound derivatives is required to elucidate its structure-activity relationships.

Advanced Spectroscopic and Structural Characterization of 2 Thiophen 2 Yl Propan 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 2-(thiophen-2-yl)propan-2-amine, ¹H and ¹³C NMR, along with two-dimensional techniques, offer unambiguous structural confirmation.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons on the thiophene (B33073) ring and the propan-2-amine side chain. The thiophene ring protons typically appear in the aromatic region (δ 6.5-8.0 ppm). Specifically, three distinct signals are expected for the protons at positions 3, 4, and 5 of the thiophene ring. The proton at position 5 (H-5) usually appears as a doublet of doublets due to coupling with both H-4 and H-3. The proton at position 3 (H-3) also presents as a doublet of doublets, while the H-4 proton appears as a triplet (or more accurately, a doublet of doublets).

The aliphatic portion of the molecule gives rise to two signals. The six protons of the two equivalent methyl (CH₃) groups are expected to produce a sharp singlet, as there are no adjacent protons to cause splitting. The two protons of the primary amine (NH₂) group typically appear as a broad singlet, the chemical shift of which can be variable and is dependent on solvent and concentration.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| (CH₃)₂ | ~1.5 | Singlet |

| NH₂ | ~1.6 (variable) | Broad Singlet |

| Thiophene H-4 | ~6.9 | Doublet of Doublets |

| Thiophene H-3 | ~7.0 | Doublet of Doublets |

| Thiophene H-5 | ~7.2 | Doublet of Doublets |

Predicted data is based on analogous structures and standard chemical shift values.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, six distinct carbon signals are anticipated. The thiophene ring itself accounts for four signals: two for the protonated carbons (C-3, C-4, C-5) and one for the substituted carbon (C-2) which is attached to the propan-2-amine group. The chemical shifts for thiophene carbons typically fall in the range of δ 120-145 ppm. hmdb.ca The carbon atom attached to the sulfur (C-2 and C-5) usually resonates at a different field than the other carbons (C-3 and C-4). hmdb.ca

The side chain contributes two signals: one for the quaternary carbon atom (C(CH₃)₂) and another for the two magnetically equivalent methyl carbons (CH₃). The quaternary carbon signal is expected around δ 50-60 ppm, while the methyl carbons would appear further upfield. docbrown.info

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C H₃ | ~25-30 |

| C (CH₃)₂NH₂ | ~55-60 |

| Thiophene C -4 | ~124 |

| Thiophene C -3 | ~125 |

| Thiophene C -5 | ~127 |

| Thiophene C -2 | ~150 |

Predicted data is based on analogous structures like thiophene and propan-2-amine. hmdb.cadocbrown.info

Two-Dimensional NMR Techniques for Connectivity Elucidation

To definitively assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For this compound, cross-peaks would be observed between the adjacent protons on the thiophene ring (H-3 with H-4, and H-4 with H-5), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would allow for the unambiguous assignment of the thiophene C-3, C-4, and C-5 signals by correlating them with their corresponding H-3, H-4, and H-5 signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the link between the thiophene ring and the side chain. For instance, correlations would be expected between the methyl protons and the quaternary carbon, as well as the C-2 carbon of the thiophene ring. Similarly, the thiophene protons (H-3) would show a correlation to the quaternary carbon (C(CH₃)₂), confirming the substitution pattern.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the primary amine and the thiophene ring.

N-H Vibrations: As a primary amine, the compound will exhibit two distinct N-H stretching bands in the region of 3400-3250 cm⁻¹, corresponding to the asymmetric and symmetric stretches. orgchemboulder.comspectroscopyonline.com An N-H bending (scissoring) vibration is expected to appear around 1650-1580 cm⁻¹. orgchemboulder.com A broad N-H wagging band may also be observed in the 910-665 cm⁻¹ region. orgchemboulder.com

C-N Vibration: The stretching of the C-N bond in an aliphatic amine typically results in a medium to weak absorption band in the 1250-1020 cm⁻¹ range. orgchemboulder.com

Thiophene Ring Vibrations: The aromatic C-H stretching of the thiophene ring is anticipated just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). iosrjournals.org The C=C ring stretching vibrations occur in the 1550-1350 cm⁻¹ region. iosrjournals.org The C-S stretching mode is often observed at lower wavenumbers, typically between 710 and 687 cm⁻¹. iosrjournals.org

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| Asymmetric & Symmetric N-H Stretch | Primary Amine | 3400 - 3250 (two bands) |

| Aromatic C-H Stretch | Thiophene Ring | 3100 - 3000 |

| Aliphatic C-H Stretch | Methyl Groups | 2980 - 2850 |

| N-H Bend (Scissor) | Primary Amine | 1650 - 1580 |

| C=C Ring Stretch | Thiophene Ring | 1550 - 1350 |

| C-N Stretch | Aliphatic Amine | 1250 - 1020 |

| C-S Stretch | Thiophene Ring | 710 - 687 |

Data compiled from general spectroscopy principles and studies on analogous compounds. orgchemboulder.comspectroscopyonline.comiosrjournals.org

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. While polar bonds like N-H and O-H tend to give strong IR signals, more non-polar, symmetric bonds often produce strong Raman signals. For this compound, the Raman spectrum would be particularly useful for characterizing the thiophene ring.

The C=C and C-S stretching vibrations of the thiophene ring are expected to be prominent in the Raman spectrum. iosrjournals.org For instance, studies on similar molecules like 2-thiophene carboxylic acid have identified strong Raman bands for C-C stretching around 1530, 1413, and 1354 cm⁻¹. iosrjournals.org The aromatic C-H stretching vibrations would also be visible in the 3113-3083 cm⁻¹ range. iosrjournals.org In contrast, the N-H vibrations of the amine group are generally weak in Raman spectra.

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) |

| Aromatic C-H Stretch | Thiophene Ring | 3115 - 3080 |

| Aliphatic C-H Stretch | Methyl Groups | 2980 - 2850 |

| C=C Ring Stretch | Thiophene Ring | 1530, 1413, 1354 |

| C-S Stretch | Thiophene Ring | ~640 |

Data based on reported values for 2-thiophene carboxylic acid. iosrjournals.org

Mass Spectrometry and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns upon ionization. For this compound, with a molecular formula of C₇H₁₁NS, the nominal molecular weight is 141 g/mol . High-resolution mass spectrometry (HRMS) provides a more precise mass measurement, which for C₇H₁₁NS is calculated to be 141.0612.

Electron impact (EI) ionization of this compound would be expected to generate a molecular ion peak ([M]⁺) at an m/z of 141. The fragmentation of this molecular ion is dictated by the stability of the resulting carbocations and radical species. A primary and highly characteristic fragmentation pathway for tertiary amines like this compound is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This process leads to the formation of a stable iminium ion.

In the case of this compound, α-cleavage would involve the loss of a methyl radical (•CH₃) from the isopropyl group, resulting in a prominent fragment ion at m/z 126. This fragment, [C₆H₈NS]⁺, would be stabilized by resonance involving the nitrogen lone pair and the thiophene ring. Another possible, though likely less favored, α-cleavage would be the loss of the thiophenyl radical, which is generally less stable.

Further fragmentation of the thiophene ring itself can also occur, leading to characteristic ions. The thiophene ring can lose a neutral acetylene (B1199291) (C₂H₂) molecule, or the C-S bond can cleave, leading to smaller fragment ions. The presence of these fragments helps to confirm the thiophene substructure.

Below is a table of predicted mass-to-charge ratios (m/z) for various adducts of this compound, which are commonly observed in soft ionization techniques like electrospray ionization (ESI) or chemical ionization (CI). uni.lu

| Adduct/Fragment | Predicted m/z |

| [M+H]⁺ | 142.0685 |

| [M+Na]⁺ | 164.0504 |

| [M-H]⁻ | 140.0539 |

| [M+NH₄]⁺ | 159.0950 |

| [M+K]⁺ | 180.0244 |

| [M+H-H₂O]⁺ | 124.0585 |

| [M]⁺ | 141.0607 |

| [M]⁻ | 141.0618 |

This table presents predicted m/z values based on the molecular formula C₇H₁₁NS.

A detailed analysis of the relative abundances of these and other fragment ions in an experimental mass spectrum would provide a definitive fragmentation fingerprint for this compound.

X-ray Crystallography for Three-Dimensional Structure Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal information on bond lengths, bond angles, and the conformation of the molecule, as well as details of intermolecular interactions in the solid state.

A hypothetical crystallographic analysis of this compound would be expected to reveal the following key parameters:

| Parameter | Expected Value/Feature |

| Crystal System | To be determined by diffraction experiment (e.g., Monoclinic, Orthorhombic) |

| Space Group | To be determined by diffraction experiment (e.g., P2₁/c, P-1) |

| Unit Cell Dimensions (a, b, c, α, β, γ) | To be determined by diffraction experiment |

| Bond Lengths (Å) | C-S bonds in thiophene ring (~1.7 Å), C-C bonds (~1.54 Å), C-N bond (~1.47 Å) |

| Bond Angles (°) | Angles within the thiophene ring (~108-112°), angles around the tetrahedral carbon (~109.5°) |

| Torsion Angles (°) | Describing the orientation of the propan-2-amine group relative to the thiophene ring |

| Intermolecular Interactions | Hydrogen bonding involving the amine group (N-H···N or N-H···S) and potential π-π stacking of thiophene rings. |

This table outlines the expected data that would be obtained from a single-crystal X-ray diffraction experiment.

The amine group is capable of acting as a hydrogen bond donor, and potentially as an acceptor, leading to the formation of supramolecular networks in the crystal lattice. The nature of these interactions is crucial for understanding the solid-state packing and physical properties of the compound.

Elemental Composition Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements in a compound. This provides a direct measure of the empirical formula and, when combined with the molecular weight from mass spectrometry, confirms the molecular formula. For a pure sample of this compound (C₇H₁₁NS), the theoretical elemental composition can be calculated from the atomic weights of carbon, hydrogen, nitrogen, and sulfur.

The theoretical elemental composition is a benchmark against which experimental results are compared. A close agreement between the experimental and theoretical values is a strong indicator of the sample's purity and the correctness of its assigned molecular formula.

| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Mass Percentage (%) |

| Carbon | 12.011 | 7 | 84.077 | 59.54 |

| Hydrogen | 1.008 | 11 | 11.088 | 7.85 |

| Nitrogen | 14.007 | 1 | 14.007 | 9.92 |

| Sulfur | 32.06 | 1 | 32.06 | 22.69 |

| Total | 141.232 | 100.00 |

This table presents the calculated theoretical elemental composition of this compound.

Experimental data from an elemental analyzer for a synthesized and purified sample of the compound would be expected to fall within a narrow margin of error (typically ±0.4%) of these theoretical values to be considered acceptable. Any significant deviation would suggest the presence of impurities, residual solvent, or an incorrect structural assignment.

Computational Chemistry and Theoretical Investigations of 2 Thiophen 2 Yl Propan 2 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a predominant computational method used to study the electronic structure of many-body systems. For molecules like 2-(Thiophen-2-yl)propan-2-amine, DFT calculations, often using functionals like B3LYP, are employed to determine various molecular properties with a good balance of accuracy and computational cost. nih.govnih.gov

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves calculating bond lengths, bond angles, and dihedral angles that result in the lowest energy configuration. The process is typically performed using a basis set such as 6-311G(d,p) or 6-31G+(d,p). nih.govnih.gov

Conformational analysis, often achieved through potential energy surface (PES) scans, investigates the different spatial arrangements (conformers) of the molecule arising from rotation around single bonds, such as the bond connecting the thiophene (B33073) ring and the propan-2-amine group. researchgate.netresearchgate.net These scans help identify the global minimum energy conformer and the energy barriers between different stable conformations. researchgate.net For thiophene derivatives, the planarity and orientation of the thiophene ring relative to its substituents are key factors influencing stability. researchgate.net The final optimized geometry is confirmed to be a true minimum by ensuring all calculated vibrational frequencies are positive (real). nih.gov

Table 1: Illustrative Optimized Geometrical Parameters (Bond Lengths and Angles) for a Thiophene Derivative based on DFT Calculations Note: This data is representative of typical thiophene structures and not specific to this compound, as specific published data is unavailable.

| Parameter | Bond/Angle | Typical Value (Å or °) |

| Bond Length | C-S (thiophene) | ~1.71-1.72 Å |

| Bond Length | C-C (thiophene) | ~1.37-1.44 Å |

| Bond Length | C-N (amine) | ~1.46 Å |

| Bond Angle | C-S-C (thiophene) | ~92.2° |

| Bond Angle | C-C-N (amine) | ~110.0° |

Electronic Structure Analysis (HOMO-LUMO Orbital Energies, Band Gaps, Frontier Molecular Orbitals)

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic properties and reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for molecular stability. A large energy gap generally indicates high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more reactive and can be easily polarized. nih.gov In thiophene derivatives, the HOMO is often localized on the electron-rich thiophene ring, while the LUMO distribution depends on the nature of the substituents. researchgate.net The analysis of these orbitals provides insight into charge transfer interactions within the molecule. researchgate.net

Table 2: Representative FMO Data for a Related Amine Compound from DFT Calculations Note: Data is based on 1-(2,6-dimethylphenoxy)propan-2-amine to illustrate typical values. researchgate.net

| Parameter | Value (eV) |

| EHOMO | -6.0856 |

| ELUMO | -2.4833 |

| Energy Gap (ΔE) | 3.6023 |

Reactivity Descriptors (Fukui Functions, Global Reactivity Parameters, Electrostatic Potential Mapping)

DFT also allows for the calculation of various chemical reactivity descriptors.

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. researchgate.net

Chemical Softness (S): The reciprocal of hardness; soft molecules are more reactive. nih.gov

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. researchgate.net

Fukui Functions (f(r)) are local reactivity descriptors that identify which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. chemrxiv.orgnih.gov The function is approximated using the electron densities of the FMOs, where the site for nucleophilic attack corresponds to the region with the highest value of f+(r) (related to LUMO density), and the site for electrophilic attack corresponds to the region with the highest value of f-(r) (related to HOMO density). nih.govmdpi.com

Molecular Electrostatic Potential (MEP) Mapping visually represents the electrostatic potential on the electron density surface of a molecule. MEP maps are color-coded to indicate charge distribution: red regions show negative potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). nih.gov For this compound, the nitrogen atom of the amine group and the sulfur atom of the thiophene ring would be expected to be regions of negative potential. nih.gov

Vibrational Frequency and Spectroscopic Property Prediction (FTIR, UV-Vis, NMR Simulation)

DFT calculations can predict various spectroscopic properties.

FTIR Spectroscopy: Theoretical vibrational frequencies can be calculated to help assign experimental Fourier-transform infrared (FTIR) spectra. By analyzing the vibrational modes, specific peaks can be attributed to the stretching, bending, and torsional motions of functional groups within the molecule, such as the N-H and C-H stretches of the amine and alkyl groups, and the characteristic vibrations of the thiophene ring.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and simulate the UV-Visible absorption spectrum. nih.gov The calculations provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These transitions typically involve the excitation of electrons from the HOMO to the LUMO or other low-lying unoccupied orbitals.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. These theoretical spectra can be compared with experimental data to aid in structure elucidation and confirmation.

Ab Initio and Semi-Empirical Methods

While DFT is widely used, other computational methods also find application.

Ab Initio Methods: These "first-principles" methods solve the Schrödinger equation without empirical parameters, relying solely on fundamental physical constants. libretexts.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer varying levels of accuracy. While highly accurate, they are computationally more demanding than DFT and are typically reserved for smaller systems or for benchmarking results from other methods. libretexts.org

Semi-Empirical Methods: These methods, such as AM1, PM3, and those based on the Neglect of Differential Diatomic Overlap (NDDO), simplify calculations by incorporating parameters derived from experimental data. wikipedia.org They are much faster than ab initio or DFT methods, making them suitable for preliminary investigations of very large molecules or for screening large numbers of compounds. wikipedia.orgnumberanalytics.com Studies on thiophene derivatives have used semi-empirical and ab initio approaches to classify pharmacological properties by correlating calculated structural parameters with biological activity. nih.govnih.gov

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)

Understanding how molecules of this compound interact with each other in the solid state is crucial for predicting crystal structure and physical properties.

Hirshfeld Surface Analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.gov The Hirshfeld surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate close contacts, often corresponding to hydrogen bonds. researchgate.net

Two-dimensional fingerprint plots are derived from the Hirshfeld surface and provide a quantitative summary of the different types of intermolecular contacts. For thiophene-containing structures, common interactions include H···H, C···H, and contacts involving heteroatoms like S···H, N···H, and O···H. nih.govnih.gov Van der Waals forces and hydrogen bonding are typically the dominant interactions governing the crystal packing. mdpi.com For this compound, hydrogen bonds involving the amine group (N-H···N or N-H···S) would be expected to play a significant role in its supramolecular assembly.

Table 3: Example Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Thiophene Derivative Note: Data is based on 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxaline (B1680401) to illustrate the method. nih.gov

| Intermolecular Contact | Contribution to Hirshfeld Surface (%) |

| H···H | 30.6 |

| H···O/O···H | 24.8 |

| H···C/C···H | 14.4 |

| H···S/S···H | 7.3 |

| H···N/N···H | 5.6 |

| C···C | 5.5 |

Photophysical Properties and Photoreactivity Studies

Scientific inquiry into the photophysical properties of a compound typically involves examining its interaction with light. This includes which wavelengths of light the molecule absorbs (absorption spectrum), whether it re-emits that light as fluorescence or phosphorescence (emission spectrum), and the efficiency of these processes (quantum yield). Photoreactivity studies, on the other hand, investigate how the absorption of light can lead to chemical reactions.

For this compound, no experimental or theoretical data on these fundamental photophysical parameters could be located in the reviewed scientific literature. Consequently, the creation of data tables detailing absorption maxima, emission maxima, fluorescence quantum yields, or excited-state lifetimes is not possible at this time.

General studies on thiophene-containing molecules indicate that their photophysical properties are heavily influenced by the nature and position of substituent groups on the thiophene ring. These modifications can tune the electronic structure, altering the energy of the excited states and influencing the pathways for energy dissipation, which can include fluorescence, internal conversion, or intersystem crossing. However, without specific research on the 2-amino-2-propyl substituent of this compound, any discussion of its specific photophysical behavior would be purely speculative.

The absence of such data suggests that the photophysical and photoreactive characteristics of this compound are a yet-unexplored area of chemical research. Future computational and experimental studies would be necessary to characterize its behavior upon interaction with light and to determine its potential for applications in areas such as photochemistry, materials science, or photopharmacology.

Reaction Mechanisms and Chemical Transformations Involving 2 Thiophen 2 Yl Propan 2 Amine

Electrophilic Aromatic Substitution on the Thiophene (B33073) Ring

The thiophene ring in 2-(thiophen-2-yl)propan-2-amine is susceptible to electrophilic aromatic substitution, a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. Thiophene and its derivatives are generally more reactive than benzene (B151609) in these reactions. wikipedia.orgyoutube.comchemenu.com Substitution on the thiophene ring typically occurs at the 2-position. chemenu.compearson.com

Common electrophilic substitution reactions for thiophenes include:

Halogenation: Reaction with halogens like bromine results in the formation of halo-derivatives, often starting at the 2-position and potentially leading to di- or perhalogenated products. wikipedia.org

Nitration: The introduction of a nitro group (-NO2) onto the thiophene ring is usually carried out with nitric acid in the presence of acetic anhydride (B1165640). youtube.com

Sulfonation: Treatment with sulfuric acid can introduce a sulfonic acid group (-SO3H) onto the ring.

Friedel-Crafts Acylation and Alkylation: These reactions, catalyzed by Lewis acids like aluminum chloride, introduce acyl or alkyl groups to the thiophene ring. youtube.comtsijournals.com For instance, acetylation with acetyl chloride can yield 2-acetylthiophene. wikipedia.org

The presence of the propan-2-amine substituent on the thiophene ring will influence the regioselectivity of these substitution reactions.

Nucleophilic Reactions at the Amine Functionality

The primary amine group in this compound is a key site for nucleophilic reactions. The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, attacking electrophilic centers. youtube.com

Key reactions involving the amine group include:

Acylation: The amine can react with acylating agents such as acyl chlorides or anhydrides to form amides. youtube.com

Alkylation: Reaction with alkyl halides can lead to the formation of secondary, tertiary, or even quaternary ammonium (B1175870) salts. youtube.com

Reaction with Carbonyl Compounds: The amine can react with aldehydes and ketones to form imines through a process of nucleophilic addition followed by dehydration.

Nucleophilic Aromatic Substitution (SNAr): While the thiophene ring itself undergoes electrophilic substitution, the amine group can act as a nucleophile in SNAr reactions with suitably activated aromatic rings. nih.gov

The reactivity of the amine can be influenced by steric hindrance from the adjacent isopropyl group.

Oxidation Pathways of the Thiophene Sulfur and Alkyl Chain

The thiophene ring and the alkyl side chain of this compound can undergo oxidation. The sulfur atom in the thiophene ring is susceptible to oxidation, which can lead to the formation of thiophene S-oxides and subsequently thiophene 1,1-dioxides. researchgate.netresearchgate.net This process disrupts the aromaticity of the thiophene ring. researchgate.net The oxidation of thiophene-containing compounds is often mediated by cytochrome P450 enzymes in biological systems. nih.govnih.gov

Oxidation of the alkyl side chain can also occur. For a related compound, 1-(thiophen-2-yl)propan-1-amine, oxidation can lead to the formation of thiophene S-oxides and other oxidized derivatives. The metabolism of similar compounds can result in hydroxylated metabolites.

The specific products of oxidation depend on the oxidizing agent used and the reaction conditions. For example, oxidation of thiophene with hydrogen peroxide and trifluoroacetic acid has been used to prepare thiophene S-oxide dimers. acs.org

Reduction Reactions of Thiophene and Amine Groups

Both the thiophene ring and the amine functionality of this compound can be subject to reduction reactions.

Thiophene Ring Reduction:

Catalytic Hydrogenation: Reduction of the thiophene ring can be achieved through catalytic hydrogenation. Using a palladium catalyst can reduce the double bonds to form tetrahydrothiophene, breaking the aromaticity. youtube.comstudysmarter.co.uk

Desulfurization: A notable reaction of thiophenes is desulfurization using Raney nickel, which removes the sulfur atom and results in a saturated alkane chain, in this case, a butane (B89635) derivative. wikipedia.org

Ionic Hydrogenation: A mixture of a proton source (like trifluoroacetic acid) and a hydride donor (like triethylsilane) can reduce thiophenes to tetrahydrothiophenes. researchgate.net Reduction with sodium in liquid ammonia (B1221849) can yield a mixture of dihydrothiophene isomers. youtube.com

Rearrangement and Cycloaddition Reactions (e.g., Photocyclization)

Thiophene derivatives can participate in rearrangement and cycloaddition reactions, often initiated by photochemical means.

Photocyclization: Styrylthiophenes, which contain a thiophene ring connected to a styrene-like moiety, can undergo photocyclization to form thiahelicenes. acs.orgnih.govacs.org This type of reaction involves the formation of a new ring fused to the thiophene. While this compound does not possess the styryl group, this illustrates the potential for photochemical cyclizations in related thiophene systems.

Diels-Alder Reactions: Thiophene S-oxides, formed from the oxidation of thiophenes, can act as dienes in Diels-Alder reactions, a type of [4+2] cycloaddition. acs.org This provides a pathway to more complex cyclic structures.

Photoisomerization: Thiophenes can undergo photoisomerization, leading to the formation of different isomers. researchgate.net

The specific rearrangement and cycloaddition reactions that this compound can undergo would depend on the specific reaction conditions and the presence of suitable reaction partners.

Academic Research Applications of 2 Thiophen 2 Yl Propan 2 Amine and Its Derivatives

Applications in Advanced Materials Science

The electron-rich nature and structural versatility of thiophene-based compounds make them prime candidates for the development of advanced organic materials. The incorporation of the 2-(thiophen-2-yl)propan-2-amine moiety and its derivatives into larger molecular structures allows for the fine-tuning of electronic properties, leading to applications in a variety of devices.

Organic Electronics and Optoelectronic Devices

Derivatives of this compound are investigated for their potential in organic electronics, particularly in organic light-emitting diodes (OLEDs). The thiophene (B33073) unit often serves as a π-conjugated linker or an electron-donating part of a larger molecule designed to emit light upon electrical excitation.

One area of research focuses on creating donor-π-acceptor (D–π–A) type molecules, where different parts of the molecule are responsible for donating and accepting electrons, with a thiophene-containing bridge facilitating charge transfer. For instance, a D–π–A compound, DMB-TT-TPA (8), which includes a triphenylamine (B166846) donor, a dimesitylboron acceptor, and a thieno[3,2-b]thiophene (B52689) (TT) π-linker, has been synthesized and used as an emitter in a solution-processed OLED. This compound exhibited emission at 520 nm with high fluorescence quantum yields of 41% in the solid-state and 86% in solution. beilstein-journals.org An OLED device fabricated with this material showed a low turn-on voltage and achieved a maximum power efficiency of 6.70 lm/W and a maximum external quantum efficiency of 4.61%. beilstein-journals.org

The design of these molecules is crucial for their performance. The photophysical properties can be tuned by altering the donor, acceptor, and π-linker components. Patents have been filed for thienothiophene and dithienothiophene derivatives linked to triphenylamine or tetraphenylethylene, highlighting their potential in OLED applications. google.com

Conductive Polymers and Thin-Film Transistors (OFETs)

Thiophene and its derivatives are fundamental building blocks for conductive polymers and are widely used as the active semiconductor layer in organic field-effect transistors (OFETs). These materials are prized for their charge transport capabilities and can be processed using solution-based techniques, which lowers manufacturing costs.

Research has explored a range of arylene diimide-oligothiophene n-type semiconductors. By varying the thiophene backbone and the core diimide structure, researchers can study the effects on thin-film transistor performance. nih.govacs.org For example, one such derivative, benzo[lmn]thieno[3',4':4,5]imidazo[2,1-b] nih.govrsc.orgphenanthroline-1,3,6(2H)-trione, 2-octyl (NDI-1T), demonstrated an electron mobility as high as 0.35 cm²/V·s. nih.govacs.org

Another approach involves synthesizing molecules with a dithieno[3,2-b:2′,3′-d]thiophene core. A derivative, 2,6-di(anthracen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene (2,6-DADTT), when grown as a single crystal, was used to fabricate OFETs with a maximum mobility of 1.26 cm²/V·s and high on/off current ratios of 10⁶ to 10⁸. nih.gov The thermal stability of these devices is also a key research area, with some diphenyl derivatives of dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene showing excellent FET characteristics at temperatures up to 250 °C. capes.gov.brelsevierpure.com Furthermore, the development of functionalizable thiophene-based polymers, such as those derived from thiophene-aldehyde trimers, opens up possibilities for creating adhesive and versatile semiconducting materials. acs.org

Table 1: Performance of Selected Thiophene Derivatives in Organic Field-Effect Transistors (OFETs)

| Derivative Name/Type | Mobility (cm²/V·s) | Key Features | Reference |

|---|---|---|---|

| NDI-1T | 0.35 | n-type semiconductor | nih.gov, acs.org |

| 2,6-DADTT | 1.26 (single crystal) | High on/off ratio (10⁶ - 10⁸) | nih.gov |

| Diphenyl-dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene | up to 3.5 | Superior thermal stability (up to 250 °C) | capes.gov.br, elsevierpure.com |

Organic Solar Cells and Energy Conversion

The unique properties of thiophene derivatives, such as efficient electron transfer, a moderate band gap, and environmental stability, make them highly suitable for applications in organic photovoltaics (OPVs) and dye-sensitized solar cells (DSSCs). mdpi.com Much research is dedicated to the molecular engineering of these compounds to improve the efficiency and stability of solar energy conversion devices. mdpi.comresearchgate.net

Different strategies are employed in the design of these materials. These include using small molecules with condensed thiophene units, which offer simplicity in synthesis and purification, and developing polythiophenes, which can achieve high power conversion efficiencies, though sometimes with lower long-term stability. benthamscience.comingentaconnect.com

Chemical and Biosensing Platforms

The conductivity of thiophene-based polymers can be modulated by interactions with other molecules, a property that is exploited in the development of chemical and biosensors. Polythiophene and its derivatives are used to create sensitive layers on electrodes for detecting a variety of analytes. nih.gov

A notable application is a flexible amine sensor based on an ultrathin film of poly-3-hexyl thiophene (P3HT). google.com This sensor operates as a thin film transistor where the interaction of amine molecules with the P3HT surface alters the current, allowing for the detection of amines in the parts-per-billion (ppb) range. Such sensors have potential uses in food packaging to monitor freshness. google.com

In the realm of biosensors, thiophene derivatives are used to immobilize enzymes on electrode surfaces. For example, a glucose biosensor has been developed using a polythiophene derivative film modified with graphene oxide to immobilize glucose oxidase. mdpi.com The biocompatibility and the ease with which their properties can be tuned make thiophene-based materials, such as terthiophene derivatives, highly attractive for a range of biosensing applications. nih.gov

In Vitro Biological Activity Research

The thiophene ring is a well-known pharmacophore present in numerous approved drugs. Derivatives of this compound are actively being researched for their potential as new therapeutic agents, particularly for their antimicrobial properties.

Antimicrobial Efficacy (Antibacterial and Antifungal Studies in vitro)

Numerous studies have demonstrated the significant in vitro antibacterial and antifungal activities of thiophene derivatives. These compounds are synthesized and tested against a variety of pathogenic microorganisms, including drug-resistant strains.

Research has shown that certain thiophene derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov For instance, a series of novel thiophene derivatives were synthesized and tested against Acinetobacter baumannii and Escherichia coli. Some compounds showed promising minimum inhibitory concentrations (MICs) ranging from 16 to 64 mg/L. nih.gov One derivative was found to be more potent than the standard antibiotic gentamicin (B1671437) against Pseudomonas aeruginosa. nih.gov The mechanism of action for some of these compounds involves increasing the permeability of the bacterial membrane. frontiersin.org

In the area of antifungal research, 2-amino-thiophene derivatives have been shown to possess fungicidal activity. researchgate.netnih.gov A study involving fifteen 2-[(substituted-benzylidene)-amino]-thiophene-3-carbonitrile derivatives found that they were active against various clinical isolates of Candida and Cryptococcus. researchgate.net The incorporation of these derivatives into nanoparticles has also been explored as a way to enhance their antifungal efficacy, with some nanoparticle formulations showing significantly greater activity against Cryptococcus neoformans than the free drug. nih.gov

Table 2: Selected In Vitro Antimicrobial Activity of Thiophene Derivatives

| Derivative Type | Target Organism | Activity/MIC | Reference |

|---|---|---|---|

| Thiophene-arylamide derivatives | Mycobacterium tuberculosis (drug-susceptible & resistant) | MIC = 0.02–0.24 μg/mL | acs.org |

| Iminothiophene derivative 7 | Pseudomonas aeruginosa | More potent than gentamicin | nih.gov |

| 2-[(4-nitrobenzylidene)-amino]-4,5,6,7-tetrahydro-4H-benzo[b]thiophene-3-carbonitrile (6CN10) | Cryptococcus neoformans | MIC = 100 μg/mL (free drug) | nih.gov |

| 6CN10 in HP-β-CD nanoparticles | Cryptococcus neoformans | MIC = 0.1–0.2 μg/mL | nih.gov |

| 2-methyl-3-((thiophen-2-ylmethylene)amino)quinazolin-4(3H)-one (3m) | Staphylococcus aureus & Escherichia coli | MIC = 1.95 μg/mL | frontiersin.org |

| 2-[(substituted-benzylidene)-amino]-4,5-cycloalkyl-thiophene-3-carbonitrile (4d) | Cryptococcus spp. | MFC = 100-800 μg/mL | researchgate.net |

Antitumor/Anticancer Activity (in vitro Cell Line Screening)

Derivatives of this compound have demonstrated notable antiproliferative activity against a variety of human cancer cell lines in laboratory settings. These compounds, often incorporating the thiophene nucleus into larger, more complex heterocyclic systems, have been shown to inhibit cancer cell growth and induce cell death through various mechanisms.

Fused thiophene derivatives, such as thienopyrimidines, have shown particular promise as anticancer agents. mdpi.com The thiophene moiety is a key structural feature in many FDA-approved kinase inhibitors used in cancer therapy. mdpi.com Research has focused on creating novel thiophene-based compounds and evaluating their effectiveness against cancer cells. For instance, a series of novel fused thienopyrrole and pyrrolothienopyrimidine compounds were synthesized and tested for their antiproliferative effects on liver (HepG2) and prostate (PC-3) cancer cell lines. mdpi.com Several of these derivatives exhibited moderate to high cytotoxic activity. mdpi.com

One notable derivative, a chloro-substituted thienopyrimidine (compound 3b), displayed significant potency with IC₅₀ values of 3.105 µM and 2.15 µM against HepG2 and PC-3 cells, respectively. mdpi.com Another promising compound from a different series (compound 4c) also showed strong activity with IC₅₀ values of 3.023 µM against HepG2 and 3.12 µM against PC-3 cells. mdpi.com Mechanistic studies revealed that these compounds act as dual inhibitors of VEGFR-2 and AKT, two key proteins involved in cancer cell proliferation and survival. mdpi.com Furthermore, they were found to induce cell cycle arrest in the S phase and trigger apoptosis, or programmed cell death, through the activation of caspase-3. mdpi.com

Other studies on 2-amino thiophene derivatives have also highlighted their antiproliferative potential. In one study, various derivatives were tested against human cervical adenocarcinoma (HeLa) and human pancreatic adenocarcinoma (PANC-1) cell lines. nih.gov The results indicated that some of these compounds had a percentage of cell proliferation inhibition that was comparable to or even higher than the standard chemotherapy drug, doxorubicin. nih.gov Importantly, these compounds showed a protective effect on non-tumor fibroblast cells (3T3), suggesting a degree of selectivity for cancer cells. nih.gov Flow cytometry analysis suggested that the antitumor effect of these thiophene derivatives was primarily cytostatic, meaning they inhibited cell growth and multiplication rather than directly inducing widespread apoptosis. nih.gov

The diverse biological activities of thiophene derivatives make them a subject of ongoing research in the quest for new and more effective cancer treatments. researchgate.netresearchgate.net The ability to synthesize a wide variety of substituted thiophenes allows for the exploration of structure-activity relationships, which is crucial for optimizing their anticancer properties. researchgate.netresearchgate.net

Table 1: In Vitro Anticancer Activity of Selected Thiophene Derivatives

| Compound Series | Cancer Cell Line | Test Compound | IC₅₀ (µM) | Reference Compound |

|---|---|---|---|---|

| Thienopyrimidine | HepG2 (Liver) | Chloro derivative 3b | 3.105 ± 0.14 | Doxorubicin |

| Thienopyrimidine | PC-3 (Prostate) | Chloro derivative 3b | 2.15 ± 0.12 | Doxorubicin |

| Pyrrolothienopyrimidine | HepG2 (Liver) | Compound 4c | 3.023 ± 0.12 | Doxorubicin |

| Pyrrolothienopyrimidine | PC-3 (Prostate) | Compound 4c | 3.12 ± 0.14 | Doxorubicin |

| 2-Amino thiophene | HeLa (Cervical) | 6CN14 | Significant antiproliferative effect | Doxorubicin |

| 2-Amino thiophene | PANC-1 (Pancreatic) | 7CN09 | Significant antiproliferative effect | Doxorubicin |

This table is for illustrative purposes and represents a selection of research findings.

Anti-Inflammatory Modulatory Effects (in vitro Models)

The thiophene core is a recognized pharmacophore in the design of anti-inflammatory agents, with commercial drugs like Tinoridine and Tiaprofenic acid featuring this heterocyclic system. nih.govnih.gov Academic research has extensively explored derivatives of this compound for their ability to modulate inflammatory responses in vitro. These studies often focus on the inhibition of pro-inflammatory mediators and the promotion of anti-inflammatory pathways.

One area of investigation has been the effect of thiophene derivatives on the production of inflammatory cytokines. nih.gov In studies using human red blood cells, certain thiophene derivatives, at a concentration of 2 nM, were able to inhibit the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov Concurrently, these compounds were observed to increase the levels of the anti-inflammatory cytokine IL-10, demonstrating a more potent effect than the standard non-steroidal anti-inflammatory drug (NSAID) indomethacin. nih.gov Other research has shown that thiophene derivatives can reduce the gene expression of pro-inflammatory molecules including IL-1β, IL-6, IL-8, IL-12, TNF-α, and inducible nitric oxide synthase (iNOS) in lung tissue slices. nih.gov

The structural features of these derivatives, such as the presence of carboxylic acids, esters, amines, and amides, have been identified as important for their anti-inflammatory activity. nih.gov For instance, a thiophene derivative (compound 4) containing methyl, ester, and amine groups was found to inhibit the enzyme 5-lipoxygenase (5-LOX) by approximately 57% at a concentration of 100 µg/mL. nih.gov Another derivative (compound 8) demonstrated a dose-dependent anti-inflammatory effect in light-induced macrophages that was superior to salicylic (B10762653) acid, with a proposed mechanism involving the reduction of TNF-α and IL-6 gene expression. nih.gov

Furthermore, novel thiophen-2-ylmethylene-based derivatives have been synthesized and evaluated for their potential to inhibit TNF-α production. nih.gov In these studies, compounds 6 and 11a showed a remarkable inhibitory effect on TNF-α production, exceeding that of the standard drug celecoxib. nih.gov This highlights the potential of thiophene-based compounds to target key inflammatory pathways.

Table 2: In Vitro Anti-Inflammatory Effects of Selected Thiophene Derivatives

| In Vitro Model | Test Compound(s) | Concentration | Observed Effect |

|---|---|---|---|

| Human Red Blood Cells | Thiophene derivatives 9 and 10 | 2 nM | Inhibition of TNF-α, IL-1β, and IL-6; Increase in IL-10 |

| Light-Induced Macrophages | Thiophene derivative 8 | 50 and 100 µg/mL | Dose-dependent reduction of TNF-α and IL-6 gene expression |

| Enzyme Inhibition Assay | Thiophene derivative 4 | 100 µg/mL | ~57% inhibition of 5-lipoxygenase (5-LOX) |

| Cytokine Production Assay | Thiophen-2-ylmethylene derivatives 6 and 11a | Not specified | Remarkable inhibition of TNF-α production |

This table is for illustrative purposes and represents a selection of research findings.

Enzyme Inhibition Studies (e.g., Cholinesterases, Lipoxygenases, Cyclooxygenases, Farnesyltransferase)

The thiophene scaffold has been identified as a key component in the design of inhibitors for a variety of enzymes implicated in different diseases. Derivatives of this compound have been synthesized and evaluated for their inhibitory activity against enzymes such as cholinesterases, lipoxygenases, cyclooxygenases, and farnesyltransferase.

Cholinesterases: Several studies have focused on developing thiophene derivatives as inhibitors of acetylcholinesterase (AChE), an enzyme targeted in the treatment of Alzheimer's disease. nih.govmdpi.commdpi.com In one such study, a series of new thiophene derivatives were synthesized, and their AChE inhibitory activity was assessed using Ellman's method. nih.govmdpi.com Some of these compounds were found to be more potent inhibitors than the reference drug donepezil (B133215). nih.govmdpi.com For example, 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (IIId) exhibited 60% inhibition, compared to 40% for donepezil under the same conditions. mdpi.com Another study on benzo[b]thiophene-chalcone hybrids also identified potent inhibitors of both AChE and butyrylcholinesterase (BChE). mdpi.com

Lipoxygenases (LOX) and Cyclooxygenases (COX): Thiophene-based compounds have been investigated as inhibitors of LOX and COX enzymes, which are key players in the inflammatory process. nih.govnih.gov Some thiophene derivatives have been shown to be selective inhibitors of COX-2, an inducible enzyme involved in inflammation and pain. nih.gov For example, 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives displayed selective COX-2 inhibition with IC₅₀ values in the range of 0.31–1.40 µM. nih.gov In the case of lipoxygenase, a study identified novel thiophene-based inhibitors of 15-lipoxygenase-1 (15-LOX-1) with IC₅₀ values in the micromolar range. nih.govnih.gov

Farnesyltransferase: Farnesyltransferase inhibitors (FTIs) are a class of experimental cancer drugs, and thiophene derivatives have emerged as a promising class of these inhibitors. acs.orgnih.govnih.gov Screening of chemical libraries led to the discovery of 3-(4-chlorophenyl)-4-cyano-5-thioalkylthiophene 2-carboxylic acids as potent farnesyltransferase inhibitors. acs.orgnih.gov Through structure-activity relationship (SAR) studies, the inhibitory potency was improved, with IC₅₀ values reaching the nanomolar range (as low as 7.5 nM). acs.orgnih.gov These compounds act as competitive inhibitors with respect to the CaaX peptide substrate of the enzyme. acs.orgnih.gov

Table 3: Enzyme Inhibition by Selected Thiophene Derivatives

| Target Enzyme | Compound Series/Type | Key Finding/IC₅₀ Value |

|---|---|---|

| Acetylcholinesterase (AChE) | Tetrahydrobenzo[b]thiophene | Compound IIId showed 60% inhibition, more potent than donepezil (40%). mdpi.com |

| Butyrylcholinesterase (BChE) | Benzo[b]thiophene-chalcone | Compound 5h had an IC₅₀ of 24.35 µM, comparable to galantamine. mdpi.com |

| Cyclooxygenase-2 (COX-2) | 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene | Compounds 29a–d showed selective inhibition with IC₅₀ values of 0.31–1.40 µM. nih.gov |

| 15-Lipoxygenase-1 (15-LOX-1) | 3-substituted thiophenes | Initial hits had IC₅₀ values of 18.6 ± 6.0 μM and 20.6 ± 3.8 μM. nih.gov |

| Farnesyltransferase | 3-arylthiophene 2-carboxylic acids | SAR studies improved IC₅₀ from 110 nM to 7.5 nM. acs.orgnih.gov |

This table is for illustrative purposes and represents a selection of research findings.

Role as Precursors and Building Blocks in Complex Organic Synthesis

The this compound structure and its simpler 2-aminothiophene relatives are highly valuable precursors and building blocks in the field of organic synthesis, particularly for the construction of complex heterocyclic systems with potential pharmacological activities. nih.gov The thiophene ring is chemically stable and amenable to various substitution reactions, making it a versatile scaffold. nih.gov

One of the most notable synthetic methods utilizing thiophene precursors is the Gewald reaction. nih.govmjms.mk This multicomponent reaction allows for the efficient one-pot synthesis of polysubstituted 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur. nih.govmjms.mk These 2-aminothiophene products then serve as key intermediates for the synthesis of a wide array of fused heterocyclic systems, such as thieno[2,3-d]pyrimidines, which have demonstrated significant biological activities, including anticancer and anti-inflammatory effects. mdpi.comnih.gov